molecular formula C15H13F2NO2 B14765149 4-(benzyloxy)-2,6-difluoro-N-methylbenzamide

4-(benzyloxy)-2,6-difluoro-N-methylbenzamide

Cat. No.: B14765149
M. Wt: 277.27 g/mol
InChI Key: QSDNTINZASVJHS-UHFFFAOYSA-N
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Description

4-(benzyloxy)-2,6-difluoro-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group attached to the benzene ring, along with two fluorine atoms at the 2 and 6 positions, and a methyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-2,6-difluoro-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde, 2,6-difluoroaniline, and methylamine.

    Formation of Benzyloxy Group: The benzyloxy group is introduced by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base, such as potassium carbonate, to form 4-(benzyloxy)benzaldehyde.

    Amide Formation: The 4-(benzyloxy)benzaldehyde is then reacted with 2,6-difluoroaniline and methylamine in the presence of a coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-2,6-difluoro-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 4-(benzyloxy)benzaldehyde.

    Reduction: Formation of 4-(benzyloxy)-2,6-difluoro-N-methylbenzylamine.

    Substitution: Formation of 4-(benzyloxy)-2,6-dihydroxy-N-methylbenzamide or 4-(benzyloxy)-2,6-diamino-N-methylbenzamide.

Scientific Research Applications

4-(benzyloxy)-2,6-difluoro-N-methylbenzamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in studies related to enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-2,6-difluoro-N-methylbenzamide involves its interaction with specific molecular targets. The benzyloxy group and the fluorine atoms may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of fluorine atoms.

    4-(benzyloxy)-2,6-dihydroxybenzamide: Similar structure but with hydroxyl groups instead of fluorine atoms.

    4-(benzyloxy)-2,6-diaminobenzamide: Similar structure but with amino groups instead of fluorine atoms.

Uniqueness

4-(benzyloxy)-2,6-difluoro-N-methylbenzamide is unique due to the presence of both fluorine atoms and a benzyloxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups may provide distinct properties that are not observed in similar compounds.

Properties

Molecular Formula

C15H13F2NO2

Molecular Weight

277.27 g/mol

IUPAC Name

2,6-difluoro-N-methyl-4-phenylmethoxybenzamide

InChI

InChI=1S/C15H13F2NO2/c1-18-15(19)14-12(16)7-11(8-13(14)17)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,19)

InChI Key

QSDNTINZASVJHS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1F)OCC2=CC=CC=C2)F

Origin of Product

United States

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